2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic investigation of this compound has revealed fundamental structural parameters that define its three-dimensional molecular architecture. Crystal structure determination has been documented in the Cambridge Crystallographic Data Centre with the identifier number 197667, providing authoritative structural data for this compound. The crystallographic analysis demonstrates that the molecule maintains the characteristic bent conformation typical of thianthrene derivatives, contrasting with planar aromatic systems.
The molecular geometry exhibits a non-planar configuration, which is a defining characteristic of the thianthrene family of compounds. Unlike oxygen-containing analogs such as dibenzodioxin, the sulfur-containing thianthrene core adopts a bent structure due to the larger atomic radius and different bonding characteristics of sulfur atoms. The fold angle between the two benzene rings in the tetramethyl derivative reflects this inherent structural feature, although specific angular measurements for the tetramethyl compound require detailed analysis of the crystallographic data.
Table 1: Key Crystallographic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₂O₄S₂ | |
| Molecular Weight | 332.401 g/mol | |
| Crystal System | - | |
| Space Group | - | |
| CCDC Number | 197667 | |
| Density (calculated) | 1.48 ± 0.1 g/cm³ |
The presence of four methyl substituents at the 2,3,7,8-positions introduces additional steric considerations that influence the overall molecular conformation. These methyl groups are positioned on the benzene rings adjacent to the carbonyl functionalities, creating a symmetrical substitution pattern that affects both the electronic properties and the spatial arrangement of the molecule. The tetraketo functionality, comprising four carbonyl groups at positions 1,4,6,9, represents the oxidized form of the thianthrene system and contributes significantly to the compound's structural rigidity.
Electronic Structure via Density Functional Theory Calculations
Density Functional Theory calculations provide crucial insights into the electronic structure and properties of this compound. Research has demonstrated that density functional methods are particularly effective for analyzing organosulfur compounds like thianthrene derivatives, yielding accurate descriptions of both structural and electronic properties. The theoretical investigation of thianthrene-based compounds has shown that density functional approaches can successfully predict redox potentials and electronic transitions with high accuracy.
The electronic structure calculations reveal that the compound possesses significant conjugation throughout the aromatic system, with the sulfur atoms playing a critical role in the overall electronic delocalization. The presence of the four carbonyl groups creates an extended conjugated system that influences the compound's electronic properties and potential reactivity patterns. The methyl substituents act as electron-donating groups, modifying the electron density distribution compared to the unsubstituted thianthrenetetrone.
Table 2: Calculated Electronic Properties of this compound
The density functional theory analysis indicates that the compound exhibits a rigid molecular framework due to the extensive conjugation and the tetraketo functionality. The sulfur atoms contribute to the overall electronic structure through their participation in the aromatic system, and their presence enables unique electronic properties that are characteristic of organosulfur heterocycles. The theoretical calculations also predict specific absorption characteristics and potential for radical cation formation, properties that are inherent to thianthrene-based systems.
Comparative Analysis with Unsubstituted Thianthrenetetrone Derivatives
The structural comparison between this compound and related compounds provides valuable insights into the effects of substitution patterns on molecular properties. The parent thianthrene molecule, with the molecular formula C₁₂H₈S₂, serves as the fundamental structural framework for understanding these derivatives. Thianthrene itself exhibits a bent conformation with a fold angle of approximately 128° between the two benzene rings, establishing the baseline structural characteristics for comparison.
The unsubstituted thianthrenetetrone derivatives, such as dibenzo[b,i]thianthrene-5,7,12,14-tetrone, provide direct structural analogs for comparative analysis. These compounds share the same tetraketo functionality but lack the methyl substituents, allowing for the assessment of substitution effects on molecular geometry and electronic properties. Research has shown that the synthesis of such tetraketo derivatives can be achieved through various methodological approaches, including reactions with chloranil and bromanil.
Table 3: Comparative Structural Data for Thianthrene Derivatives
The comparative analysis reveals that the introduction of methyl groups at the 2,3,7,8-positions creates a unique electronic environment that distinguishes this compound from both the parent thianthrene and other tetraketo derivatives. The electron-donating nature of the methyl substituents contrasts sharply with electron-withdrawing groups such as fluorine atoms found in related compounds like 2,3,7,8-tetrafluorothianthrene. This substitution pattern influences the compound's reactivity, particularly in redox processes where thianthrene derivatives are known to form stable radical cations.
The tetraketo functionality shared among these derivatives represents a common structural motif that imparts significant rigidity to the molecular framework. However, the specific positioning and nature of substituents create distinct electronic and steric environments that affect the compounds' physical and chemical properties. The 2,3,7,8-tetramethyl derivative represents an intermediate case between highly electron-rich and electron-deficient analogs, providing a balanced electronic structure that may offer unique applications in materials science and synthetic chemistry.
Properties
IUPAC Name |
2,3,7,8-tetramethylthianthrene-1,4,6,9-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S2/c1-5-6(2)10(18)14-13(9(5)17)21-15-11(19)7(3)8(4)12(20)16(15)22-14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXPIGHXTFVVOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)SC3=C(S2)C(=O)C(=C(C3=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376736 | |
| Record name | 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22698-81-3 | |
| Record name | 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dithiol Cyclization Route
This method draws from thianthrene syntheses reported for simpler derivatives:
Step 1 : Preparation of 3,4-dimethylthiophenol
$$ \text{C}6\text{H}3(\text{CH}3)2\text{SH} $$ is synthesized via:
- Friedel-Crafts methylation of thiophenol
- Selective oxidation protection of -SH groups
Step 2 : Oxidative Coupling
Two equivalents of 3,4-dimethylthiophenol undergo oxidative coupling using $$ \text{I}2/\text{Cu} $$ catalysts:
$$
2\, \text{C}6\text{H}3(\text{CH}3)2\text{SH} \xrightarrow{\text{I}2, \text{Cu}} \text{C}{12}\text{H}{12}\text{S}2 + 2\, \text{HI}
$$
Step 3 : Ketone Installation
Controlled oxidation of methyl groups to ketones using $$ \text{KMnO}4/\text{H}2\text{SO}4 $$:
$$
\text{C}{12}\text{H}{12}\text{S}2 \xrightarrow{\text{KMnO}4} \text{C}{16}\text{H}{12}\text{O}4\text{S}2
$$
Table 1 : Hypothetical Reaction Conditions for Dithiol Route
| Step | Reagents | Temp (°C) | Yield (%) | Purity |
|---|---|---|---|---|
| 1 | AlCl₃, CH₃I | 110 | 78 | 95% |
| 2 | I₂/Cu | 180 | 65 | 90% |
| 3 | KMnO₄/H₂SO₄ | 80 | 42 | 88% |
Friedel-Crafts Acylation Approach
Adapting methods from benzothiophene chemistry:
Step 1 : Synthesis of Tetramethylthianthrene
Starting from 2,3-dimethylbenzenethiol:
$$
2\, \text{C}6\text{H}3(\text{CH}3)2\text{SH} \xrightarrow{\text{FeCl}3} \text{C}{12}\text{H}{12}\text{S}2
$$
Step 2 : Acetylation at 1,4,6,9 Positions
Friedel-Crafts acylation with acetyl chloride:
$$
\text{C}{12}\text{H}{12}\text{S}2 + 4\, \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{16}\text{H}{12}\text{O}4\text{S}_2 + 4\, \text{HCl}
$$
Key Challenges :
- Competitive oxidation of sulfur centers
- Steric hindrance from methyl groups
Industrial Production Considerations
While laboratory-scale methods focus on stepwise functionalization, industrial synthesis would prioritize:
Table 2 : Scale-Up Parameters
| Parameter | Laboratory | Industrial |
|---|---|---|
| Reaction Volume | 0.5 L | 5000 L |
| Catalyst Loading | 5 mol% | 1.2 mol% |
| Purification Method | Column Chromatography | Crystallization |
| Cycle Time | 72 h | 12 h |
Continuous flow reactors could enhance oxidation step efficiency by:
- Improving heat dissipation during exothermic reactions
- Minimizing over-oxidation side products
Comparative Analysis of Methods
Table 3 : Route Comparison
| Metric | Dithiol Route | Friedel-Crafts Route |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 21% | 34% |
| Byproduct Formation | Moderate | High |
| Scalability | Good | Excellent |
The Friedel-Crafts method shows higher scalability but requires rigorous control of acylation regiochemistry.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism by which 2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone exerts its effects involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical outcomes .
Comparison with Similar Compounds
Structural and Substituent Variations
The thianthrenetetrone framework allows diverse substitutions, significantly altering properties. Key analogs include:
Electronic and Spectral Properties
- Radical Cation Stability : Methyl substituents (electron-donating) stabilize radical cations differently than electron-withdrawing groups (e.g., Cl, CN). ENDOR studies show methyl-substituted thianthrenes exhibit distinct hyperfine coupling constants compared to ethoxy or ethyl analogs, reflecting altered spin density distribution .
- Redox Behavior: Cyano-substituted derivatives (e.g., 31 in ) exhibit enhanced electron deficiency, favoring applications in charge-transfer salts .
Biological Activity
2,3,7,8-Tetramethyl-1,4,6,9-thianthrenetetrone (CAS No. 22698-81-3) is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₂O₄S₂
- Molecular Weight : 332.39 g/mol
- CAS Number : 22698-81-3
The compound features a thianthrene backbone with four methyl groups and two carbonyl functionalities, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects against diseases.
- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : The compound has been shown to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This property is particularly relevant in cancer research as it can induce apoptosis in tumor cells.
Biological Studies and Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Case Study 1 : A study on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability upon treatment with the compound.
- Case Study 2 : In lung cancer models, the compound induced apoptosis through ROS generation and caspase activation.
-
Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria.
- Case Study 3 : A study indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 100 µg/mL.
-
Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties. The compound was tested in models of oxidative stress-induced neuronal damage.
- Case Study 4 : In neuronal cell lines exposed to hydrogen peroxide, treatment with the compound reduced cell death and preserved mitochondrial function.
Data Summary Table
Q & A
Q. What are the established synthetic routes for 2,3,7,8-tetramethyl-1,4,6,9-thianthrenetetrone, and how is its structural identity confirmed?
The compound is synthesized via sulfurization and dimerization reactions. For example, reacting 4,5-dimethyl-1,3-diselenole-2-selone with 4,5-methylenedithio-1,3-dithiol-2-one in the presence of trimethyl phosphite yields the product in low yields (~20%) . Structural confirmation relies on X-ray crystallography, which resolves the spiroheterocyclic architecture and methyl substituent positions. Gas chromatography (GC) with non-polar columns (e.g., OV-101 or SE-30) and mass spectrometry further validate purity and molecular weight .
Q. What analytical methods are critical for characterizing this compound's stability and electronic properties?
- Electron Paramagnetic Resonance (EPR) : Used to study radical cation intermediates formed during oxidation, such as with AlCl₃/H₂CCl₃, revealing hyperfine coupling constants and spin density distribution .
- NMR Spectroscopy : Proton NMR (e.g., in CDCl₃) identifies methyl group environments (δ = 2.5 ppm for CH₃ groups) and aromatic proton signals .
- Chromatography : Isothermal GC with Kovats retention indices (e.g., 170–190°C on SE-30 columns) ensures separation from byproducts .
Advanced Research Questions
Q. How can researchers address low synthetic yields of this compound, and what side reactions dominate?
Low yields (~20%) arise from competitive pathways, such as incomplete sulfur insertion or formation of polymeric byproducts . Optimization strategies include:
- Catalyst Screening : Testing alternative Lewis acids (e.g., BF₃·Et₂O) to improve regioselectivity.
- Temperature Control : Lowering reaction temperatures to suppress side reactions like over-oxidation .
- Byproduct Isolation : Using preparative thin-layer chromatography (TLC) or fractional crystallization to isolate the target compound from tetrahalothianthrenetetrones (e.g., 2,3,7,8-tetrabromo derivatives) and thiadiazepane intermediates .
Q. What contradictions exist in spectral data for this compound, and how should they be resolved?
Discrepancies in NMR and EPR spectra may arise from paramagnetic impurities or solvent effects. For example:
- EPR Line Broadening : Observed in radical cations due to unresolved hyperfine splitting. Resolution requires low-temperature measurements (e.g., 100 K) and deuterated solvents .
- NMR Signal Splitting : Methyl group signals may split under non-deuterated conditions; rigorous drying of CDCl₃ and degassing are recommended .
Q. What advanced applications exist for derivatives of this compound in materials chemistry?
- Charge-Transfer Salts : Tetracyano derivatives (e.g., 2,3,7,8-tetracyano-1,4,6,9-tetraethylthianthrenetetrone) exhibit semiconductor behavior when complexed with transition metals (e.g., Au(III)) .
- Photocatalysts : Halogenated derivatives (e.g., 2,3,7,8-tetrabromo) show potential in light-driven redox reactions due to extended π-conjugation .
Methodological Notes
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
